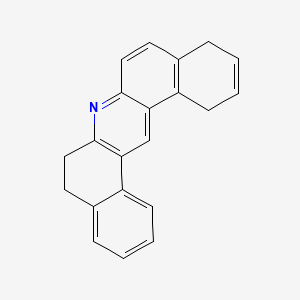

Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-

Description

Structural Classification and Nomenclature within Polycyclic Aza-Heterocycles

Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- belongs to the broad class of polycyclic aza-heterocycles, also known as aza-polycyclic aromatic hydrocarbons (aza-PAHs). These are organic compounds containing multiple fused aromatic rings where at least one carbon atom is replaced by a nitrogen atom. The parent compound, Dibenz(a,j)acridine, is a pentacyclic system, consisting of five fused rings.

The nomenclature of this specific derivative follows the established rules for hydrogenated polycyclic compounds. The prefix "tetrahydro-" indicates the addition of four hydrogen atoms to the parent aromatic structure, resulting in the saturation of two double bonds. The locants "1,4,8,9-" specify the positions of these hydrogen additions, leading to the saturation of specific rings in the dibenz(a,j)acridine framework. This precise naming is crucial for distinguishing it from other possible tetrahydro isomers.

| Identifier | Value |

|---|---|

| Parent Compound | Dibenz(a,j)acridine |

| Chemical Class | Polycyclic Aza-Heterocycle (Aza-PAH) |

| Molecular Formula (Parent) | C21H13N guidechem.com |

| Molecular Formula (1,4,8,9-tetrahydro-) | C21H17N |

| Core Structure | Pentacyclic aromatic system with one nitrogen atom |

Rationale for Research Focus on Specific Hydrogenation Patterns

The selective hydrogenation of polycyclic aza-heterocycles is a key strategy for modulating their electronic, structural, and biological properties. The rationale for focusing on specific hydrogenation patterns, such as the 1,4,8,9-tetrahydro- derivative of Dibenz(a,j)acridine, is rooted in the profound impact of partial saturation on the molecule's characteristics.

Electronic Effects: Hydrogenation disrupts the continuous π-conjugation of the aromatic system. This alteration directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Consequently, properties such as light absorption and emission (fluorescence and phosphorescence) can be finely tuned. By saturating specific rings, researchers can control the extent of the conjugated system, potentially shifting the molecule's optical and electronic properties to desired wavelengths or energy levels.

Structural Modifications: The addition of hydrogen atoms converts planar, sp2-hybridized carbon centers to tetrahedral, sp3-hybridized centers. This introduces a three-dimensional character to the otherwise flat aromatic structure. This change in geometry can significantly impact the molecule's solubility, crystal packing, and its ability to interact with biological targets or self-assemble into larger supramolecular structures.

Reactivity and Functionalization: The saturated portions of the molecule introduce new reactive sites. The benzylic C-H bonds in the tetrahydro-derivative are more susceptible to certain chemical transformations compared to the C-H bonds of the fully aromatic parent compound. This allows for the introduction of functional groups at specific positions, providing a scaffold for the synthesis of more complex molecules with tailored properties.

| Property | Effect of Hydrogenation | Rationale |

|---|---|---|

| Electronic Properties | Altered HOMO-LUMO gap, changes in absorption/emission spectra | Disruption of the extended π-conjugation system. |

| Molecular Geometry | Introduction of 3D structural motifs | Conversion of sp2 to sp3 hybridized carbon centers. |

| Solubility | Generally increased in non-polar solvents | Disruption of π-π stacking and introduction of more flexible structures. |

| Reactivity | Activation of specific C-H bonds for functionalization | Creation of more reactive benzylic positions. |

Overview of Current Academic Interest and Emerging Research Directions

While specific research on Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is not abundant in publicly available literature, the broader field of partially hydrogenated aza-heterocycles is a vibrant area of academic inquiry. The interest in these compounds stems from their potential applications in several key areas:

Organic Electronics: The ability to tune the electronic properties of aza-PAHs through selective hydrogenation makes them attractive candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). Research is focused on designing molecules with specific energy levels and charge-transport properties.

Medicinal Chemistry and Chemical Biology: Saturated aza-heterocycles are common motifs in many pharmaceuticals. The introduction of a partially hydrogenated, rigid core like that of a tetrahydro-dibenzacridine can lead to novel scaffolds for drug discovery. These structures can be designed to interact with specific biological targets, such as enzymes or DNA, with high affinity and selectivity.

Catalysis: Functionalized tetrahydroacridines and related structures are being explored as ligands for transition metal catalysts. The defined stereochemistry and electronic environment provided by the partially saturated framework can influence the activity and selectivity of catalytic transformations.

Materials Science: The modified three-dimensional structures of hydrogenated aza-PAHs can be exploited to create novel materials with interesting properties, such as porous organic frameworks or liquid crystals. The ability to control the self-assembly of these molecules is a key area of investigation.

Emerging research directions include the development of more efficient and selective methods for the synthesis of specific isomers of hydrogenated aza-PAHs. There is also a growing interest in the chiroptical properties of these molecules, as the introduction of saturated centers can lead to chirality and the potential for applications in asymmetric catalysis and sensing. Computational studies are also playing an increasingly important role in predicting the properties of these molecules and guiding synthetic efforts.

Structure

3D Structure

Properties

CAS No. |

105467-76-3 |

|---|---|

Molecular Formula |

C21H17N |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17(22),19-nonaene |

InChI |

InChI=1S/C21H17N/c1-3-7-16-14(5-1)9-11-20-18(16)13-19-17-8-4-2-6-15(17)10-12-21(19)22-20/h1-5,7,10,12-13H,6,8-9,11H2 |

InChI Key |

HKBSPMLLGMUOCP-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=C3C4=C(CC=CC4)C=CC3=N2)C5=CC=CC=C51 |

Origin of Product |

United States |

Synthetic Methodologies and Approaches to 1,4,8,9 Tetrahydrodibenz A,j Acridine

De Novo Synthesis Strategies for the 1,4,8,9-Tetrahydro Scaffold

De novo synthesis involves the construction of the target molecule from simpler, acyclic, or less complex cyclic precursors. For a molecule like 1,4,8,9-Tetrahydrodibenz(a,j)acridine, this would entail the simultaneous or sequential formation of the multiple rings that constitute its core.

The formation of the fused ring system is the cornerstone of synthesizing the dibenz(a,j)acridine skeleton. While specific methods for the direct de novo synthesis of the 1,4,8,9-tetrahydro variant are not extensively documented, several established and modern cyclization strategies for building related acridine (B1665455) and polycyclic aromatic hydrocarbon (PAH) frameworks can be considered as viable pathways.

One powerful approach is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from three or more reactants, enhancing efficiency and atom economy. bohrium.com For instance, a three-component reaction involving an aromatic amine, an aldehyde, and a 1,3-dicarbonyl compound can yield functionalized tetrahydroacridine derivatives. bohrium.com Adapting this methodology by using precursors with the appropriate naphthyl and phenyl functionalities could potentially lead to the assembly of the desired dibenz(a,j)acridine core.

Another strategy involves modern C-H functionalization and cycloaromatization techniques. This approach could utilize a transient directing group to facilitate the direct arylation of arene precursors, followed by a Brønsted acid-catalyzed cycloaromatization to forge the final polycyclic structure. nih.gov Similarly, visible-light-induced cascade cyclizations have emerged as a method for constructing tricyclic aza-arenes from simpler components like halopyridines and dienes, suggesting that photochemical methods could offer a pathway to complex fused systems. x-mol.net

These de novo strategies primarily build the aromatic core, which would then require subsequent reduction. However, the use of partially saturated precursors within these cyclization schemes could theoretically provide direct access to the tetrahydro scaffold.

The most common and direct route to 1,4,8,9-Tetrahydrodibenz(a,j)acridine is through the partial reduction of its fully aromatic counterpart, Dibenz(a,j)acridine. The primary challenge in this approach is achieving selective hydrogenation of the specific terminal benzene (B151609) rings (positions 1, 4, 8, and 9) while preserving the aromaticity of the central acridine and adjacent benzene rings.

Catalytic hydrogenation is a widely used method for the reduction of arenes, although it often requires harsh conditions (high temperature and pressure) due to the high resonance stability of aromatic rings. thieme-connect.de The choice of catalyst and reaction conditions is critical for controlling the extent and selectivity of the reduction.

| Catalyst System | Support/Ligand | Typical Conditions | Selectivity Notes |

| Ruthenium (Ru) | Nanoparticles (NPs) with PPh₃ | Mild H₂ pressure (e.g., 3 bar), moderate temperature | High activity and selectivity for partial hydrogenation of PAHs. Tends to reduce the less substituted ring. rsc.org |

| Rhodium (Rh) | Nanoparticles on carbon nanotubes | Optimized reaction time is crucial for selectivity. thieme-connect.de | Effective for partial reduction of various PAHs. thieme-connect.de |

| Palladium (Pd) | Various supports (e.g., charcoal) | Can exhibit different mechanistic pathways and selectivities compared to ruthenium. rsc.org | Widely used but may require careful tuning for selective partial hydrogenation. |

| Platinum (Pt) | Various supports | Often requires more forcing conditions; can lead to complete reduction. | Highly active, may be less selective for partial reduction. thieme-connect.de |

Ruthenium nanoparticles stabilized by triphenylphosphine (B44618) (PPh₃) have been identified as particularly effective for the selective partial hydrogenation of polycyclic aromatic hydrocarbons under mild conditions. rsc.org Studies on the hydrogenation of naphthalene (B1677914) show that the reaction preferentially occurs on the less substituted ring. rsc.org Applying this principle to Dibenz(a,j)acridine, which has two terminal benzo rings, suggests that these could be selectively reduced over the more sterically hindered and electronically different internal rings, potentially yielding the desired 1,4,8,9-tetrahydro product. Fine-tuning the catalyst, solvent, hydrogen pressure, and reaction time would be essential to optimize the yield and prevent over-reduction to more saturated products. thieme-connect.dersc.org

Functionalization and Derivatization of the Tetrahydrodibenz(a,j)acridine Core

Once the 1,4,8,9-tetrahydrodibenz(a,j)acridine scaffold is obtained, its chemical properties can be modified by introducing various functional groups. Modern synthetic methods, particularly direct C–H functionalization, offer powerful tools for derivatization without the need for pre-functionalized starting materials.

Strategies for C-H functionalization often rely on transition-metal catalysis or oxidative coupling. For related heterocyclic structures like tetrahydro-γ-carbolines, methods for direct C-H functionalization at the α-position to the nitrogen atom have been developed, allowing for coupling with various anilines and indoles. rsc.orgresearchgate.net Such a strategy could potentially be applied to functionalize the tetrahydrodibenz(a,j)acridine core at positions adjacent to the nitrogen atom (e.g., position 7) or on the partially saturated rings.

Another approach involves a temporary reduction of the heterocyclic ring to make it less electron-deficient and more susceptible to electrophilic metallation at a specific C-H bond. youtube.com After functionalization, the ring can be re-aromatized. This "reduce-functionalize-oxidize" strategy could allow for the introduction of substituents at positions that are otherwise difficult to access on the central acridine portion of the molecule. youtube.com

Stereochemical Control in Synthesis of Tetrahydrodibenz(a,j)acridine Isomers

The hydrogenation of the two benzo rings in Dibenz(a,j)acridine to form the 1,4,8,9-tetrahydro derivative introduces chiral centers, leading to the possibility of different stereoisomers. Controlling the stereochemical outcome of this reduction is a significant synthetic challenge.

While methods for the direct asymmetric synthesis of this specific scaffold are not well-established, information can be gleaned from studies of its metabolites. Research on the metabolism of Dibenz(a,j)acridine has led to the isolation and characterization of chiral derivatives, such as trans-3(R),4(R)-dihydroxy-1,2,3,4-tetrahydrodibenz[a,j]acridine. nih.gov The absolute configuration of this metabolite was determined through a process involving chemical resolution. The enantiomers of the diol were prepared by first creating diastereoisomeric esters with a chiral acid. These diastereomers were then separated, and the pure enantiomers of the diol were recovered. nih.gov

This demonstrates a classic resolution strategy for separating stereoisomers after their formation. Achieving stereochemical control during the synthesis (asymmetric synthesis) would likely require the use of chiral catalysts for the hydrogenation step. Chiral transition-metal complexes are widely used for asymmetric hydrogenation of olefins, and similar principles could be extended to the stereoselective reduction of the arene rings in Dibenz(a,j)acridine, potentially favoring the formation of one enantiomer or diastereomer over others.

Chemical Reactivity and Mechanistic Pathways of Dibenz A,j Acridine, 1,4,8,9 Tetrahydro

Reactivity at the Tetrahydrogenated Positions

The 1,4,8,9-tetrahydrogenated positions of Dibenz(a,j)acridine introduce a non-aromatic, alicyclic character to the otherwise polycyclic aromatic system. This saturated portion of the molecule is a primary site for oxidative reactions. A key reaction is dehydrogenation, or aromatization, which can be induced electrochemically. This process transforms the tetrahydroacridine core into its fully aromatic dibenz(a,j)acridine counterpart. The driving force for this reaction is the formation of a more stable, fully conjugated aromatic system.

Electrochemical oxidation has been shown to be an effective method for the selective dehydrogenation of related tetrahydroisoquinoline derivatives. rsc.org In these cases, the tetrahydrogenated ring undergoes oxidation to form a more stable, aromatic structure. rsc.org Similarly, the tetrahydrogenated rings in Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- are expected to be susceptible to oxidation, leading to the formation of the corresponding aromatic dibenzacridine. This reactivity highlights the tetrahydrogenated positions as a locus of controlled chemical transformation to modulate the compound's electronic and photophysical properties.

Aromaticity and Electronic Structure Influence on Chemical Behavior

The electronic nature of the tetrahydroacridine core is characterized by a distribution of electron density that can be visualized through molecular electrostatic potential maps. In analogous 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines, the cyclohexane (B81311) ring (analogous to the tetrahydrogenated rings in the subject compound) exhibits electron deficiency, while the regions around the nitrogen atom and the aromatic rings show electron abundance. nih.govnih.gov This separation of charge influences how the molecule interacts with other reagents.

Photochemical and Electrochemical Properties of Tetrahydrodibenz(a,j)acridines

The photochemical and electrochemical properties of tetrahydroacridines are of significant interest for applications in materials science. nih.gov The partial hydrogenation of the aromatic system leads to distinct optical and electronic characteristics compared to the fully aromatic parent compound.

Photochemical Properties

Tetrahydroacridine derivatives typically exhibit absorption spectra in the UV range, corresponding to π→π* electronic transitions within the conjugated portions of the molecule. nih.gov The introduction of substituents can modulate the absorption and emission wavelengths. For instance, studies on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines have shown that electron-donating groups can cause a red shift in the emission spectra, which is attributed to intramolecular charge transfer (ICT) from the donor groups to the tetrahydroacridine core. nih.gov These compounds often exhibit blue fluorescence with notable quantum yields. nih.gov

Electrochemical Properties

Cyclic voltammetry is a key technique for probing the electrochemical behavior of these compounds and estimating their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels. nih.gov The difference between these energy levels constitutes the electrochemical band gap. For some tetrahydroacridine derivatives, the LUMO and HOMO energies have been measured at approximately -2.92 eV and -5.78 eV, respectively, resulting in an electrochemical band gap of 2.86 eV. nih.gov Electron-withdrawing groups can lead to a decrease in both HOMO and LUMO energies. nih.gov These properties are crucial for designing materials for organic electronic devices.

Below is an interactive data table summarizing the photophysical properties of some analogous 2,4-disubstituted-9-chloro-5,6,7,8-tetrahydroacridines, which can provide insight into the expected properties of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-.

| Compound (Substituent) | λabsmax (nm) | λemmax (nm) | Optical Band Gap (Egopt, eV) |

| Phenyl | 353 | 393 | 3.37 |

| 4-Methoxyphenyl | 355 | 410 | 3.20 |

| 4-(Trifluoromethoxy)phenyl | 358 | 403 | 3.09 |

| 3,4-Dimethoxyphenyl | 356 | 411 | 3.18 |

| Data derived from studies on analogous tetrahydroacridine derivatives. nih.gov |

Interaction with Chemical Reagents and Reaction Mechanisms

The reactivity of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- with various chemical reagents is dictated by the distinct characteristics of its aromatic and saturated parts.

The nitrogen atom in the acridine (B1665455) core possesses a lone pair of electrons, rendering it basic and susceptible to protonation by acids to form salts. pharmaguideline.com The aromatic rings can undergo electrophilic substitution, with the position of attack influenced by the directing effects of the fused rings and the nitrogen atom. pharmaguideline.com

The parent aromatic dibenz(a,j)acridine is known to be incompatible with strong reducing agents (such as hydrides), with which it may generate flammable hydrogen gas. It may also react with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. nih.gov While the reactivity of the tetrahydro- derivative may differ, these incompatibilities provide a baseline for handling related compounds.

The tetrahydrogenated portion of the molecule is prone to oxidation, as discussed previously. This can occur with common oxidizing agents like potassium permanganate (B83412) (KMnO4) or dichromate in acidic conditions, which would likely lead to aromatization or ring cleavage. pharmaguideline.com Conversely, the aromatic portions can be reduced through catalytic hydrogenation, though this is less likely given the already saturated rings unless under harsh conditions. pharmaguideline.com

The metabolism of the parent compound, dibenz(a,j)acridine, has been studied and primarily yields trans-3,4-dihydroxy-3,4-dihydrodibenz[a,j]acridine. nih.gov This metabolic oxidation occurs on one of the terminal aromatic rings, highlighting it as a reactive site, a characteristic that is expected to be retained in the 1,4,8,9-tetrahydro- derivative.

Advanced Analytical Characterization and Detection of Dibenz A,j Acridine, 1,4,8,9 Tetrahydro

Chromatographic Separations for Isomer Differentiation and Purity Assessment (e.g., GC/MS, HPLC)

Chromatographic techniques are fundamental for isolating Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- from complex matrices, differentiating it from its isomers, and assessing its purity. researchgate.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary tools for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds like hydrogenated aza-PAHs. d-nb.info Reversed-phase (RP) HPLC using a C18 or phenyl-based stationary phase is commonly employed for PAH separation. cdc.govdiva-portal.org For Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-, a gradient elution with a mobile phase of acetonitrile (B52724) and water would be a typical starting point. diva-portal.orgresearchgate.net The partial saturation of the ring system in the tetrahydro- derivative makes it less hydrophobic than its fully aromatic parent, leading to shorter retention times on a reversed-phase column. Fine-tuning of the mobile phase composition, gradient profile, and column temperature can be used to achieve baseline separation from other isomers and related compounds. diva-portal.org Fluorescence detection (FLD) is particularly sensitive for aromatic compounds and is often preferred for quantitative analysis of PAHs and their derivatives. nih.gov

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. ub.edu Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is amenable to GC analysis. A capillary column with a nonpolar stationary phase, such as a DB-5ms, is suitable for separating PAHs and their derivatives based on their boiling points and polarity. lcms.cz The retention time of the tetrahydro- derivative would be expected to differ significantly from the parent Dibenz(a,j)acridine. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern. ub.edu For complex matrices, GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions, which helps to eliminate matrix interferences. windows.netnih.gov

Table 1: Chromatographic Methods for Analysis of Aza-PAHs and Related Compounds

| Technique | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detector | Application Notes |

|---|---|---|---|---|

| HPLC-FLD | Reversed-Phase C18 | Acetonitrile/Water Gradient | Fluorescence (FLD) | Excellent sensitivity for aromatic systems. Retention time is sensitive to the degree of hydrogenation. nih.gov |

| GC/MS | DB-5ms or similar | Helium | Mass Spectrometer (MS) | Provides structural information through fragmentation patterns and accurate mass identification. cdc.gov |

| GC-MS/MS | ZB-Dioxin or similar high-resolution column | Helium | Tandem Mass Spectrometer | High selectivity for complex matrices; useful for trace-level quantification. windows.net |

| HPLC-HRMS | Various (e.g., C18) | Acetonitrile/Water with modifiers | High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) | Provides high mass accuracy for unambiguous formula determination. nih.gov |

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., UV-Vis, NMR, Mass Spectrometry, Vibrational Spectroscopy)

Once isolated, high-resolution spectroscopic techniques are employed to confirm the precise chemical structure of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. nih.gov For Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- (C₂₁H₁₇N), the expected exact mass of the molecular ion [M]⁺ would be approximately 283.1361. In electron ionization (EI) GC-MS, the fragmentation pattern would be key to confirming the structure. The partially saturated ring is a likely site for initial fragmentation, potentially involving the loss of hydrogen atoms or ethylene (B1197577) (C₂H₄) fragments via a retro-Diels-Alder reaction, leading to a more stable aromatic cation. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive method for structural elucidation in solution.

¹H NMR: The spectrum of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- would show distinct signals for both aromatic and aliphatic protons. The aromatic region (typically δ 7-9 ppm) would feature complex splitting patterns from the protons on the remaining benzene (B151609) rings. The key feature would be the appearance of signals in the aliphatic region (typically δ 2-4 ppm) corresponding to the eight protons on the four sp³-hybridized carbons of the tetrahydro- portion. The chemical shifts and coupling constants of these aliphatic protons would provide information about their stereochemical arrangement.

¹³C NMR: The ¹³C NMR spectrum would similarly show signals for both aromatic (δ 120-150 ppm) and aliphatic (δ 20-40 ppm) carbons, confirming the partial hydrogenation of the aromatic system. ipb.pt Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to map the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and final structural confirmation.

Table 2: Expected Spectroscopic Features for Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-

| Technique | Expected Key Features |

|---|---|

| Mass Spectrometry (EI) | Molecular Ion [M]⁺ at m/z ≈ 283. Fragmentation may involve loss of H₂, C₂H₄ from the saturated ring. |

| ¹H NMR | Signals in both aromatic (δ ~7-9 ppm) and aliphatic (δ ~2-4 ppm) regions. |

| ¹³C NMR | Signals for both sp² (aromatic, δ ~120-150 ppm) and sp³ (aliphatic, δ ~20-40 ppm) carbons. ipb.pt |

| UV-Vis | Blue-shift and simplification of absorption bands compared to the fully aromatic parent compound. |

| Infrared (IR) | Presence of both aromatic C-H stretch (>3000 cm⁻¹) and aliphatic C-H stretch (<3000 cm⁻¹) bands. |

Quantitative Analysis Methodologies in Research Matrices

Accurate quantification of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- in research matrices such as environmental samples or biological extracts requires validated analytical methods. researchgate.net The choice of method depends on the required sensitivity, the complexity of the matrix, and the available instrumentation.

Sample preparation is a critical first step and often involves extraction and cleanup to isolate the analyte and remove interfering substances. nih.gov Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used. cdc.gov

For quantification, HPLC with fluorescence detection (HPLC-FLD) and GC-MS are the most established methods. nih.gov

HPLC-FLD: This method offers excellent sensitivity, especially if the compound is fluorescent. A calibration curve is generated using standards of known concentration to determine the concentration in the unknown sample. thermofisher.com

GC-MS: When operated in selected ion monitoring (SIM) mode, GC-MS provides high selectivity and sensitivity. ub.edu Quantification is performed by monitoring the area of a characteristic ion of the target compound and comparing it to a calibration curve. The use of an isotopically labeled internal standard is highly recommended to correct for variations in sample preparation and instrument response, leading to more accurate and precise results. windows.net For example, a deuterated analogue of the target compound would be an ideal internal standard.

The limit of detection (LOD) and limit of quantification (LOQ) for related PAHs in various matrices can reach the low parts-per-billion (μg/kg) or even parts-per-trillion (ng/L) range, depending on the technique and matrix. researchgate.netnih.gov

Emerging Analytical Techniques for Characterization

The field of analytical chemistry is continually evolving, offering new tools for the characterization of complex molecules.

High-Resolution Mass Spectrometry (HRMS): Techniques like Orbitrap GC-MS or LC-Q-TOF (Quadrupole Time-of-Flight) MS are becoming more accessible. lcms.cznih.gov They provide highly accurate mass measurements, which not only confirms the elemental composition but also helps in differentiating between isobaric interferences—compounds that have the same nominal mass but different elemental formulas.

Advanced Sample Preparation: Modern extraction techniques are focused on miniaturization, automation, and reduced solvent consumption. Methods such as solid-phase microextraction (SPME) and pressurized liquid extraction (PLE) are more efficient and environmentally friendly than traditional methods. nih.gov

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of analytes. While still primarily a research tool for PAHs, its potential for rapid and on-site detection makes it an emerging area of interest. nih.gov

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis. This adds another dimension of separation, which can resolve isomers that are difficult to separate by chromatography alone.

These emerging techniques promise to provide even greater sensitivity, selectivity, and structural detail in the future analysis of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- and other complex environmental and biological molecules.

Theoretical and Computational Studies on Dibenz A,j Acridine, 1,4,8,9 Tetrahydro

Electronic Structure and Molecular Orbital Theory Calculations

A typical computational analysis would involve optimizing the molecule's geometry to find its lowest energy state. From this optimized structure, a variety of electronic properties would be calculated. Key parameters derived from these calculations include:

Energies of Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and electronic excitation potential.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.

Electron Density Distribution: This describes the probability of finding an electron in a given region, providing insight into the nature and strength of chemical bonds within the molecule.

For related acridine (B1665455) compounds, studies have shown that the planar aromatic structure and the nitrogen heteroatom significantly influence the electronic properties, often leading to distinct regions of high and low electron density that govern intermolecular interactions. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its biological activity and physical properties. Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- possesses non-aromatic, saturated rings, which impart significant conformational flexibility compared to its fully aromatic parent compound, Dibenz(a,j)acridine.

Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Computational methods, such as systematic or stochastic conformational searches using molecular mechanics force fields, are employed to explore the potential energy surface of the molecule. The resulting low-energy conformers represent the most likely shapes the molecule will adopt.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by the forces described by a force field. This simulation yields a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent or near a biological target). mdpi.com For Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-, MD simulations could elucidate:

The preferred conformations in different solvents.

The timescale of transitions between different conformational states.

While specific simulation data for Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- is not available, such studies are crucial for understanding how the molecule might fit into a receptor binding site or interact with other molecules.

Reactivity Prediction and Reaction Pathway Modeling

Computational chemistry can predict the most likely sites of chemical reactions and model the step-by-step mechanism of a reaction pathway. This is achieved by analyzing the electronic properties and calculating the energetics of potential reaction routes.

Reactivity Prediction: The electronic structure calculations described in section 5.1 provide the initial clues for reactivity.

Frontier Molecular Orbitals: The locations of the HOMO and LUMO densities indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Fukui Functions: These are another descriptor derived from DFT that quantify the change in electron density at a specific point when an electron is added or removed, providing a more nuanced prediction of local reactivity.

Reaction Pathway Modeling: Once potential reactive sites are identified, computational methods can be used to model the entire reaction pathway. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate. Calculating the energy of the reactants, transition states, and products allows for the determination of activation energies and reaction enthalpies. A lower activation energy indicates a more favorable reaction pathway. Such models are invaluable for discovering new reactions or understanding the mechanisms of known transformations. nih.govchemrxiv.org For Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-, these methods could be used to predict its metabolic fate or its potential to engage in various organic reactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydroacridines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me This approach is widely used in drug discovery to predict the activity of new molecules, optimize lead compounds, and understand the molecular features responsible for a desired biological effect. jocpr.comnih.gov

For a class of compounds like tetrahydroacridines, a QSAR study would involve the following steps:

Data Set Collection: A series of tetrahydroacridine derivatives with experimentally measured biological activities (e.g., enzyme inhibition, receptor binding affinity) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). fiveable.me

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical techniques like cross-validation and by using an external set of molecules not included in the model development. jocpr.com

The resulting validated QSAR model can then be used to predict the activity of newly designed tetrahydroacridine derivatives, prioritizing the synthesis of the most promising candidates.

The table below illustrates the types of descriptors commonly used in QSAR studies for heterocyclic compounds like tetrahydroacridines.

| Descriptor Type | Examples | Information Encoded |

| Topological | Molecular Connectivity Indices, Wiener Index | Atomic connectivity and branching of the molecular skeleton. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Distribution of electrons and susceptibility to reaction. |

| Steric/Geometric | Molecular Volume, Surface Area, Radius of Gyration | Size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, which affects membrane permeability and transport. |

| Hydrogen Bonding | Number of H-bond donors and acceptors | Potential for specific interactions with biological targets. |

QSAR studies on acridine derivatives have shown that properties like hydrophobicity and electronic effects of substituents are often key determinants of their biological activity, such as DNA intercalation and antitumor effects. researchgate.net Similar principles would apply to the tetrahydroacridine scaffold, where the specific arrangement and properties of substituents on the rings would be correlated with their activity.

Biochemical Interactions and Metabolic Transformations Involving Tetrahydrodibenz A,j Acridine Isomers

Metabolic Transformations and Bioactivation Pathways Leading to Tetrahydro Metabolites (e.g., dihydrodiols, diol epoxides)

The metabolic activation of dibenz(a,j)acridine to its ultimate carcinogenic form is a multi-step process initiated by cytochrome P450 enzymes. This process leads to the formation of various oxidized metabolites, including dihydrodiols and diol epoxides.

The initial metabolic steps involve the enzymatic oxidation of the parent compound. Liver microsomes, particularly from rats pre-treated with 3-methylcholanthrene, have been instrumental in identifying the primary metabolites. nih.gov The formation of trans-3,4-dihydroxy-3,4-dihydro-dibenz(a,j)acridine (DBAJAC-3,4-DHD) is a major metabolic pathway. nih.govnih.gov This dihydrodiol is considered a proximate carcinogen. nih.gov

Another significant initial oxidation occurs at the 5,6-position, forming dibenz(a,j)acridine 5,6-oxide. nih.govnih.gov This K-region oxide, however, is generally considered a minor metabolite compared to the 3,4-dihydrodiol in hepatocyte incubations. nih.gov Phenolic metabolites, such as 3-hydroxy-DBAJAC and 4-hydroxy-DBAJAC, are also major products of this initial enzymatic action. nih.govnih.gov

Further metabolism of these initial products can occur, leading to more complex structures. For instance, evidence suggests the formation of dibenz(a,j)acridine-5,6,8,9-dioxide, tetrols, and phenolic dihydrodiols as secondary metabolites. nih.gov The enantiomers of DBAJAC-3,4-DHD have been successfully prepared and separated, allowing for more detailed studies of their biological activities. nih.gov

The dihydrodiol metabolites, particularly the 3,4-dihydrodiol, are precursors to the ultimate carcinogenic species: diol epoxides. nih.gov These highly reactive molecules are formed through a second round of epoxidation on the saturated ring of the dihydrodiol.

Bay-region diol epoxides are recognized as the ultimate carcinogenic metabolites for many polycyclic aromatic compounds. nih.gov In the case of dibenz(a,h)acridine, a related compound, the diastereomeric 10,11-diol-8,9-epoxides and 3,4-diol-1,2-epoxides have been studied for their mutagenic activity. nih.gov Quantum mechanical calculations have indicated that the ease of benzylic carbocation formation is a key determinant of the reactivity and mutagenicity of these diol epoxides. nih.gov For dibenz(a,j)acridine, the formation of diol epoxides is a critical step in its mechanism of carcinogenesis, leading to the formation of DNA adducts.

Molecular Level Interactions with Biological Systems (e.g., DNA binding, enzyme modulation)

The biological activity of acridine (B1665455) derivatives is largely attributed to their ability to interact with DNA. The planar structure of the acridine ring system allows it to intercalate between the base pairs of the DNA double helix. mdpi.comresearchgate.net This intercalation is stabilized by van der Waals forces and can be supplemented by ionic bonds with the phosphate (B84403) backbone of DNA. mdpi.com

The binding of these compounds to DNA can lead to significant biological consequences. For example, some acridine derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. nih.gov The interaction with DNA can stabilize the double helical structure, leading to an increase in the melting temperature of the DNA. nih.gov

Furthermore, certain acridine derivatives can modulate the activity of enzymes involved in drug metabolism and resistance. For instance, some have been found to inhibit P-glycoprotein, a key protein in multidrug resistance in cancer cells. nih.gov

In Vitro and Ex Vivo Biochemical Studies on Metabolic Fate and Biotransformation

In vitro studies using isolated rat hepatocytes and liver microsomes have been pivotal in elucidating the metabolic pathways of dibenz(a,j)acridine. nih.govnih.gov These studies have shown that the compound is readily metabolized to form both water-soluble conjugates and unconjugated metabolites. nih.gov The major organic solvent-soluble metabolites identified in these systems are the 3- and 4-phenols and the trans-3,4-dihydrodiol. nih.govnih.gov

Incubations with hepatocytes have demonstrated that the extent of metabolism and subsequent DNA and protein binding increase with higher cell densities and longer incubation times. nih.gov Interestingly, while the 3,4-dihydrodiol is a major initial product, it is also subject to considerable further metabolism over time. nih.gov

Ex vivo studies, such as those using isolated perfused rabbit lung preparations, have also contributed to understanding the organ-specific metabolism of dibenz(a,j)acridine. nih.gov These studies have highlighted that the rate of metabolism can be significantly increased by pre-treatment with inducers of metabolic enzymes like benzo(a)pyrene. nih.gov

Structure-Biological Activity Relationships of Tetrahydrodibenz(a,j)acridine Derivatives

The biological activity of acridine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the acridine scaffold influence their interactions with biological targets.

For instance, the presence and nature of substituents on the acridine ring can significantly impact their antiproliferative and multidrug resistance-reversing activities. nih.gov In a series of novel acridine derivatives, the presence of an N,N-diethylamine moiety was found to affect their in vitro antiproliferative activity. nih.gov

Similarly, for 1,2,3,4-tetrahydro-9-thioacridines, the degree of substitution on the side chains influences their trypanocidal activity. nih.gov The elongation of side chains in 9-aminoacridines, however, does not markedly change their activity against trypanosomes. nih.gov

Computational studies have also been employed to explore the SAR of acridine derivatives, for example, as potential inhibitors of parasitic enzymes. mdpi.com These studies, combined with experimental data, help in the rational design of new derivatives with enhanced biological activity.

Table of Metabolites and Intermediates

| Compound Name | Abbreviation | Role in Metabolism |

|---|---|---|

| Dibenz(a,j)acridine | DBAJAC | Parent Compound |

| trans-3,4-dihydroxy-3,4-dihydro-dibenz(a,j)acridine | DBAJAC-3,4-DHD | Proximate Carcinogen |

| Dibenz(a,j)acridine 5,6-oxide | - | K-region Epoxide |

| 3-hydroxy-dibenz(a,j)acridine | - | Phenolic Metabolite |

| 4-hydroxy-dibenz(a,j)acridine | - | Phenolic Metabolite |

| Diol Epoxides | - | Ultimate Carcinogenic Metabolites |

| Tetrols | - | Secondary Metabolites |

| Phenolic Dihydrodiols | - | Secondary Metabolites |

Potential Research Applications and Future Directions for Dibenz A,j Acridine, 1,4,8,9 Tetrahydro

Role as Chemical Probes in Mechanistic Studies

The planar aromatic system characteristic of the acridine (B1665455) core, even in its partially saturated tetrahydro form, suggests that Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- could serve as a valuable chemical probe for elucidating complex biological and chemical mechanisms. Acridine derivatives are well-known for their ability to intercalate into DNA, a property that has been exploited to study DNA structure and function. rsc.org This interaction can inhibit macromolecule synthesis, providing a tool to investigate cellular processes like replication and transcription. nih.gov

Furthermore, the fluorescent nature of many acridine compounds allows for their use in monitoring biochemical and pharmacological processes. nih.gov By analogy, Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- could potentially be developed into a fluorescent probe. Such probes can be instrumental in studying enzyme kinetics, protein-ligand binding, and cellular uptake mechanisms. For instance, fluorescently tagged polyamines have been used to investigate their transport systems, which are often upregulated in cancer cells. scilit.comresearchgate.net The specific substitution pattern of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- may offer unique spectroscopic properties or binding specificities, making it a tailored tool for targeted mechanistic investigations.

Applications in Advanced Functional Materials (e.g., optical materials, chemosensors)

The photophysical properties of tetrahydroacridine derivatives make them promising candidates for the development of advanced functional materials. Research on various 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines has revealed that these compounds exhibit fluorescence, with their absorption and emission spectra being tunable based on the substituents on the aryl groups. nih.govbeilstein-journals.org This tunability is a key feature for creating materials with specific optical properties for applications such as organic light-emitting diodes (OLEDs) or fluorescent markers.

The ability of the acridine nitrogen atom and the extended π-system to interact with analytes also opens the door to their use as chemosensors. nih.gov A chemosensor molecule typically consists of a receptor unit that binds to a specific analyte and a reporter unit that signals this binding event, often through a change in fluorescence. nih.gov Acridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions. nih.gov The structure of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- could be functionalized to incorporate specific recognition motifs, enabling the design of highly selective and sensitive sensors for environmental monitoring or biological imaging. For example, a new tetrahydroacridine derivative has been shown to adsorb onto gold nanoparticles, and this conjugate exhibits strong fluorescence that is quenched upon adsorption, demonstrating a potential sensing mechanism. rsc.org

Below are tables detailing the photophysical properties of some related tetrahydroacridine derivatives, illustrating the kind of data that would be relevant for assessing the potential of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- in these applications.

Table 1: Photophysical Properties of 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines Data measured in dichloromethane (B109758) solution.

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Egopt (eV) |

|---|---|---|---|---|

| Phenyl unsubstituted derivative | 329 | 393 | 5000 | 3.37 |

| Methoxy derivative 1 | 335 | 410 | 5600 | 3.20 |

| Trifluoromethoxy derivative | 352 | 403 | 3700 | 3.09 |

| Methoxy derivative 2 | 335 | 412 | 5700 | 3.18 |

Source: Adapted from research on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridines. nih.gov

Table 2: Photophysical Properties of 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines Data measured in dichloromethane solution.

| Compound | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (ΦF) | Egopt (eV) |

|---|---|---|---|---|

| Unsubstituted derivative | 346, 365 | 386, 400 | 0.12 | 3.18 |

| Methyl-substituted derivative | 348, 368 | 394, 410 | 0.10 | 3.05 |

| Fluoro-substituted derivative | 346, 365 | 386, 400 | 0.11 | 3.19 |

| Methoxy-substituted derivative | 321, 381 | 426 | 0.20 | 2.98 |

Source: Adapted from research on 2,4-bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines. beilstein-journals.org

Catalysis and Organic Synthesis Research Utilizations

The synthesis of the tetrahydroacridine scaffold itself is an active area of research, often employing catalytic methods. For example, palladium-catalyzed reactions have been used to synthesize tetrahydroacridines from readily available starting materials like phenols and 2-aminoarylketones. rsc.orgresearchgate.net This highlights the role of these compounds within the broader field of organic synthesis, both as targets for new synthetic methodologies and as building blocks for more complex molecules.

The development of efficient and environmentally friendly ("green") synthetic methods is a major focus of modern chemistry. Research into the catalyst-free synthesis of related heterocyclic structures, such as tetrahydrodipyrazolopyridines in water, points to a trend that could be extended to the synthesis of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro-. researchgate.net Furthermore, the tetrahydroacridine core can be a precursor in the synthesis of other valuable compounds, making it a useful intermediate in multi-step synthetic sequences. nih.gov The reactivity of the tetrahydroacridine nucleus can be exploited to introduce various functional groups, leading to a library of derivatives with diverse properties and potential applications.

Prospects for Interdisciplinary Investigations involving Tetrahydroacridines

The diverse biological activities reported for acridine and tetrahydroacridine derivatives underscore their potential for interdisciplinary research, bridging chemistry with biology, medicine, and pharmacology. For instance, various derivatives have been investigated for their anticancer, antimalarial, and antiviral properties. rsc.org A significant area of research is the development of tetrahydroacridine derivatives as inhibitors of cholinesterases for the potential treatment of Alzheimer's disease. mdpi.com

The unique structure of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- may lead to novel biological activities or improved pharmacological profiles compared to existing compounds. Future interdisciplinary investigations could involve:

Medicinal Chemistry: Synthesizing and screening a library of Dibenz(a,j)acridine, 1,4,8,9-tetrahydro- derivatives to identify lead compounds for various diseases.

Biophysics: Studying the interaction of these compounds with biological targets like enzymes and nucleic acids to understand their mechanism of action at a molecular level.

Pharmacology: Evaluating the efficacy and pharmacokinetic properties of promising derivatives in cellular and animal models.

Nanotechnology: The conjugation of a tetrahydroacridine derivative with gold nanoparticles for potential applications in medical imaging and therapy is an example of the convergence of materials science and medicine. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4,8,9-tetrahydrodibenz(a,j)acridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves hydrogenation of dibenz(a,j)acridine using catalytic hydrogenation or hydride reduction. For derivatives, Grignard reagent addition (e.g., alkyl/aryl magnesium halides) in tetrahydrofuran (THF) at 0°C followed by room-temperature stirring is effective . Purification via silica gel column chromatography (eluent: hexane/ethyl acetate gradients) ensures product integrity. Yield optimization requires controlling reaction time, stoichiometry, and solvent polarity.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodological Answer :

- NMR : and NMR identify hydrogenation patterns and aromaticity reduction. For example, upfield shifts in NMR signals indicate saturated carbons .

- X-ray crystallography : Resolves stereochemistry and crystal packing. Co-crystallization with benzene-dicarboxylic acid (as in ) enhances diffraction quality .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHN, MW 279.33) .

Q. How is 1,4,8,9-tetrahydrodibenz(a,j)acridine quantified in environmental samples?

- Methodological Answer : Use HPLC with fluorescence detection or GC-MS, calibrated against certified standards (e.g., 10 mg/L solutions in ether/acetone). Isotope dilution with deuterated analogs (e.g., acridine-d10) improves accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and carcinogenic potential?

- Methodological Answer :

- DFT calculations : Model electron density in the bay region to assess diol epoxide formation, a key carcinogenic pathway .

- QSAR models : Correlate substituent effects (e.g., methyl groups) with tumorigenicity using data from mouse skin assays .

- NIST databases : Validate thermodynamic properties (e.g., enthalpy of formation) against experimental data .

Q. What strategies resolve contradictions in reported toxicity data?

- Methodological Answer :

- Dose-response studies : Compare racemic vs. enantiopure dihydrodiols (e.g., trans-1,2-diols) in CD-1 mouse models to isolate stereochemical effects .

- Meta-analysis : Cross-reference IARC classifications (Group 2A) with EPA DSSTox entries to identify data gaps (e.g., metabolic activation pathways) .

Q. How do hydrogenation patterns influence photophysical properties for material science applications?

- Methodological Answer :

- UV-Vis spectroscopy : Monitor π→π* transitions; hydrogenation reduces conjugation, shifting absorption bands.

- Fluorescence quenching assays : Compare quantum yields of tetrahydro derivatives with parent acridines to assess utility in optoelectronic devices .

Q. What experimental controls are essential for validating synthetic reproducibility?

- Methodological Answer :

- Blank reactions : Exclude reagents to confirm product origin.

- Isotopic labeling : Track hydrogenation sites using -labeled substrates.

- Batch consistency : Replicate column chromatography conditions (eluent ratios, flow rates) to minimize variability .

Data Interpretation and Reporting

Q. How to address discrepancies in carcinogenicity studies between in vitro and in vivo models?

- Methodological Answer :

- Metabolite profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) in liver microsomes vs. dermal applications .

- Pathway analysis : Apply tools like KEGG to map metabolic activation routes and reconcile mechanistic differences .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What statistical methods are suitable for analyzing environmental exposure data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.